molecular formula C19H19F3N6O2 B10779226 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 771506-69-5

5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10779226
CAS No.: 771506-69-5
M. Wt: 420.4 g/mol
InChI Key: IYSFCDBFTWNNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide features a triazolopyrimidine core substituted with methyl groups at positions 5 and 5. The carboxamide moiety is attached to a phenyl ring bearing a trifluoromethyl group at position 5 and a morpholin-4-yl group at position 6.

Properties

CAS No.

771506-69-5

Molecular Formula

C19H19F3N6O2

Molecular Weight

420.4 g/mol

IUPAC Name

5,7-dimethyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H19F3N6O2/c1-11-9-12(2)28-18(23-11)25-16(26-28)17(29)24-14-10-13(19(20,21)22)3-4-15(14)27-5-7-30-8-6-27/h3-4,9-10H,5-8H2,1-2H3,(H,24,29)

InChI Key

IYSFCDBFTWNNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4)C

Origin of Product

United States

Biological Activity

The compound 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the family of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine structure. The presence of a trifluoromethyl group and a morpholine moiety enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with triazole and pyrimidine structures have shown promising results against various cancer cell lines.
  • Antiviral Properties : Some derivatives have demonstrated efficacy in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : The interaction with specific receptors or pathways can lead to altered cellular responses.

Antitumor Activity

A study evaluated the efficacy of several triazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. For example:

CompoundCell LineIC50 (µM)
5aMCF-70.52
5bA5490.28

These findings suggest that the structural modifications in the triazolo-pyrimidine framework can enhance antitumor activity .

Antiviral Activity

Research into the antiviral properties of similar compounds has revealed their ability to disrupt viral replication mechanisms. For instance, a derivative was tested against influenza virus strains, showing effective inhibition of viral polymerase activity, which is critical for viral replication .

Anti-inflammatory Properties

In vivo studies demonstrated that compounds structurally related to This compound significantly reduced markers of inflammation in animal models. The administration led to decreased levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation .

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Carboxamides

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Features Synthesis Yield (%) Reported Activity Source
Target Compound 5,7-dimethyl; 2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl 452.39* Enhanced solubility (morpholine), lipophilicity (CF₃) N/A Inferred kinase/antimicrobial
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-methyl; 3-CF₃-4-methylphenyl 307.28 Mono-methyl, no carboxamide N/A Not reported
2-(Cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (33) 5-methyl; 4-CF₃-phenyl; cyclopropylmethyl 348.37 Cyclopropylmethyl substitution 11 Antimalarial (PfDHODH inhibitor)
2-Amino-N-(4-fluorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5i) 5-methyl; 7-trimethoxyphenyl; 4-fluorophenyl carboxamide 481.48 Trimethoxyphenyl enhances aromatic interactions 57 Not reported
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine core; 4-Cl-phenyl; 4-methylphenyl; CF₃ 434.84 Saturated pyrimidine ring; chlorophenyl substituent N/A Not reported

*Molecular weight calculated based on formula C₁₉H₂₀F₃N₆O₂.

Key Differences and Implications

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidine () and tetrahydropyrazolo derivatives. These variations influence electronic properties and binding affinity .

Substituent Effects: Trifluoromethyl (CF₃): Common in analogs (e.g., ) for metabolic stability and hydrophobicity. The target compound’s CF₃ on the phenyl ring may enhance target binding compared to non-CF₃ analogs . Morpholin-4-yl Group: Unique to the target compound, this substituent improves aqueous solubility compared to hydrophobic groups like cyclopropylmethyl () . 5,7-Dimethyl Substitution: Unlike mono-methylated analogs (e.g., ), dual methylation may increase steric hindrance, affecting binding pocket interactions.

Synthetic Approaches :

  • Multi-component reactions (e.g., ) using aldehydes, triazole diamines, and acetoacetamides are common for triazolopyrimidine carboxamides. The morpholine group in the target compound likely requires post-synthetic modification, such as nucleophilic aromatic substitution .
  • Yields for analogs range from 11% () to 66% (), suggesting optimization challenges for complex substituents.

The target compound’s morpholine group may modulate selectivity for human vs. pathogen targets . Carboxamide derivatives (e.g., ) are understudied for antimicrobial activity, though structural similarities to known inhibitors () suggest possible applications .

Q & A

Q. Analytical tools :

  • HPLC-PDA : Detect photodegradants (e.g., retention time shifts).
  • LC-MS/MS : Identify cleavage products (e.g., loss of morpholinyl group, m/z 326.1) .
    • Results :
  • Major degradation pathway: Hydrolysis of the carboxamide group under acidic conditions .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show variability in aromatic proton signals?

  • Root Cause :
  • Tautomerism : The triazolo-pyrimidine core can exist in multiple tautomeric forms, leading to signal splitting (e.g., δ 8.2–8.5 ppm for H-5 and H-7 protons) .
  • Solution : Use deuterated DMSO for NMR to stabilize the dominant tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.